Cas no 72390-22-8 (Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-)
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene
- MFCD31009285
- ZMTUOOGNUQSLQN-UHFFFAOYSA-N
- 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]
- 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
- 72390-22-8
- DTXSID10565554
- 1,2-Bis[3-(trifluoromethyl)phenyl]ethane
- Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
-
- MDL: MFCD31009285
- Inchi: 1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2
- InChI Key: ZMTUOOGNUQSLQN-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)CCC1C=CC=C(C(F)(F)F)C=1)(F)F
Computed Properties
- Exact Mass: 318.08436
- Monoisotopic Mass: 318.08431936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB279662-1 g |
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; . |
72390-22-8 | 1g |
€490.00 | 2023-04-26 | ||
| abcr | AB279662-5 g |
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; . |
72390-22-8 | 5g |
€1090.00 | 2023-04-26 | ||
| abcr | AB279662-1g |
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; . |
72390-22-8 | 1g |
€490.00 | 2025-04-16 | ||
| abcr | AB279662-5g |
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]; . |
72390-22-8 | 5g |
€1090.00 | 2025-04-16 |
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Suppliers
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)- Related Literature
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Additional information on Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-
Professional Introduction to Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] and CAS No. 72390-22-8
Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-], with the chemical formula C₁₆H₁₀F₆, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by the CAS number 72390-22-8, has garnered attention due to its unique structural properties and potential applications in various scientific domains.
The molecular structure of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] consists of two benzene rings connected by an ethylene bridge. Each benzene ring is substituted with a trifluoromethyl group at the 3-position, enhancing its electronic properties and making it a valuable candidate for further chemical modifications. The presence of multiple fluorine atoms not only influences the compound's reactivity but also contributes to its stability and resistance to degradation.
In recent years, this compound has been extensively studied for its potential applications in pharmaceuticals and materials science. The trifluoromethyl group is particularly noteworthy, as it is known to improve the metabolic stability of drug molecules. This property makes Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] a promising intermediate in the synthesis of active pharmaceutical ingredients (APIs) that require enhanced bioavailability and prolonged half-life.
One of the most intriguing aspects of this compound is its role in the development of advanced materials. The electron-withdrawing nature of the trifluoromethyl groups can significantly alter the electronic properties of polymers and coatings. Researchers have been exploring its use in creating high-performance polymers with improved thermal stability and mechanical strength. These materials are particularly relevant in industries that require durable and heat-resistant products.
The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] involves a series of carefully controlled reactions that highlight the expertise required in organic synthesis. The process typically begins with the bromination of benzene to introduce reactive sites for further functionalization. Subsequent reactions with ethylene oxide and trifluoromethylation agents yield the desired product. The precision required in these steps underscores the importance of advanced synthetic techniques in producing complex molecules like this one.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-]. Molecular modeling studies have revealed insights into its electronic structure and reactivity patterns. These insights are crucial for designing new synthetic routes and optimizing existing ones. Additionally, computational methods have been used to predict the compound's behavior under various conditions, which is essential for its practical application in pharmaceuticals and materials science.
The pharmaceutical industry has shown particular interest in derivatives of this compound due to their potential as drug candidates. The trifluoromethyl group is known to enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists. Researchers are currently exploring its use in developing treatments for various diseases, including cancer and inflammatory disorders. Preliminary studies suggest that compounds derived from Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] exhibit promising anti-inflammatory and anti-proliferative effects.
In materials science, the unique properties of this compound have led to its incorporation into novel polymer systems. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments. For instance, they have been tested in automotive components where high temperatures and exposure to chemicals are common challenges. The results have been encouraging, with these polymers demonstrating superior performance compared to conventional materials.
The environmental impact of using compounds like Benzene, 1,1'-(1,2-ethanediyl)bis[3-(trifluoromethyl)-] is also a topic of interest. While the trifluoromethyl group enhances material properties, it also raises questions about long-term environmental persistence. However, researchers are actively working on developing sustainable synthetic methods that minimize environmental impact without compromising performance. These efforts are part of a broader trend towards green chemistry principles, which aim to reduce waste and hazardous byproducts throughout the chemical lifecycle.
In conclusion,Benzene, 1, 1' - (l, 2 - ethanediyl) bis [3 - (trifluoromethyl)] , identified by CAS number72390 - 22 -8, is a versatile compound with significant potential in both pharmaceuticals and materials science。 Its unique structure, characterized by two benzene rings connected by an ethylene bridge and substituted with trifluoromethyl groups, makes it a valuable intermediate for various applications。 Recent research has highlighted its role in developing advanced materials, APIs with enhanced metabolic stability, and novel polymer systems。 As scientific understanding continues to evolve, it is likely that this compound will play an even greater role in shaping future advancements across multiple industries。
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